2-(2,4-Difluorophenoxy)ethane-1-sulfonyl fluoride
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Overview
Description
2-(2,4-Difluorophenoxy)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H8F2O3S It is characterized by the presence of a difluorophenoxy group attached to an ethane sulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)ethane-1-sulfonyl fluoride typically involves the reaction of 2,4-difluorophenol with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or sulfonic esters.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfonamides or thiols.
Scientific Research Applications
2-(2,4-Difluorophenoxy)ethane-1-sulfonyl fluoride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe for biological systems.
Materials Science: The compound is used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)ethane-1-sulfonyl fluoride involves its interaction with nucleophiles, leading to the formation of covalent bonds. The sulfonyl fluoride group is highly reactive and can form stable adducts with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful as an enzyme inhibitor or as a tool for studying protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)ethane-1-sulfonyl fluoride
- 2-(2,4-Difluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride
- 2-(Naphthalen-2-yloxy)ethane-1-sulfonyl fluoride
Uniqueness
2-(2,4-Difluorophenoxy)ethane-1-sulfonyl fluoride is unique due to the presence of two fluorine atoms on the phenoxy ring, which can influence its reactivity and biological activity. The difluoro substitution can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and chemical biology.
Properties
Molecular Formula |
C8H7F3O3S |
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Molecular Weight |
240.20 g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H7F3O3S/c9-6-1-2-8(7(10)5-6)14-3-4-15(11,12)13/h1-2,5H,3-4H2 |
InChI Key |
KBWMPRJBIYNJLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCS(=O)(=O)F |
Origin of Product |
United States |
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